3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride
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Overview
Description
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C14H13N3·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character .
Biochemical Pathways
Imidazo[1,2-a]pyridines are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These processes could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . Common synthetic routes include:
Condensation Reactions: Involving 2-aminopyridine and aldehydes/ketones.
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring.
Functionalization: Introduction of the aniline group and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- Other imidazo[1,2-a]pyridine derivatives
Uniqueness
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the aniline group, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2-9H,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPNLHQKZDTTFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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